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Compound of Interest

Compound Name: Methyl Carbazole-3-Carboxylate

Cat. No.: B032842

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure of methyl
carbazole-3-carboxylate, a significant heterocyclic compound with applications in medicinal
chemistry and materials science. Due to the limited public availability of the crystallographic
data for the parent compound, this paper presents a comprehensive analysis of the closely
related derivative, Methyl 6-propyl-9H-carbazole-3-carboxylate. The structural data and
experimental protocols detailed herein offer valuable insights for researchers engaged in the
study and utilization of carbazole derivatives.

Crystallographic Data Summary

The crystal structure of Methyl 6-propyl-9H-carbazole-3-carboxylate was determined by single-
crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters
is presented in Table 1. This data provides the fundamental parameters of the crystal lattice
and the quality of the structural model.

Table 1: Crystal Data and Structure Refinement for Methyl 6-propyl-9H-carbazole-3-carboxylate
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Parameter Value
Empirical Formula C17H17NO2
Formula Weight 267.32 g/mol
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 11.676(2) A
b 10.569(2) A
c 13.756(3) A
a 90°

B 96.48(3)°

y 90°

Volume 1686.7(6) A3
z 4

Data Collection

Radiation MoKa (A = 0.71073 A)
Temperature 298(2) K
Refinement

Refinement method

Full-matrix least-squares on F?

R-factor (R1)

0.066

wR-factor (WR2)

0.173

Note: The data presented is for Methyl 6-propyl-9H-carbazole-3-carboxylate as a proxy for

Methyl Carbazole-3-Carboxylate.[1]
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Molecular Geometry

The molecular structure of carbazole derivatives is characterized by a tricyclic system
consisting of two benzene rings fused to a central pyrrole ring. The planarity of this ring system
and the orientation of the substituent groups are key determinants of the molecule's chemical
and physical properties. Table 2 summarizes selected bond lengths and angles for a
representative carbazole structure, providing insight into the molecular geometry.

Table 2: Selected Bond Lengths and Angles for a Representative Carbazole Derivative

Bond Length (A) Angle Degree (°)
C-N 1.37-1.39 C-N-C 108 - 110
C-C (aromatic) 1.36-1.41 C-C-C (benzene) 118-121
C-C (pyrrole) 1.38-1.42 N-C-C 107 - 109
C=0 1.20-1.22 O-C-0 123 - 126
C-O 1.33-1.35

Note: These are typical bond lengths and angles for carbazole derivatives and may vary slightly
for the specific compound.

Experimental Protocols

The determination of the crystal structure of carbazole derivatives involves a series of precise
experimental procedures. The following sections outline the typical methodologies for
synthesis, crystal growth, and X-ray diffraction data collection.

Synthesis of Methyl Carbazole-3-Carboxylate
Derivatives

A common synthetic route to methyl carbazole-3-carboxylate and its derivatives involves a
multi-step process. A representative synthesis workflow is illustrated in the diagram below.[1]
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Synthesis of Methyl Carbazole-3-Carboxylate Derivatives.

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the compound.

e Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has

moderate solubility. Common solvents include ethanol, methanol, acetone, or mixtures with

water.

« Solution Preparation: A saturated solution of the methyl carbazole-3-carboxylate derivative

is prepared by dissolving the compound in the chosen solvent, with gentle heating if

necessary.

o Crystallization: The solution is filtered to remove any insoluble impurities and then left

undisturbed in a loosely covered container at room temperature. Slow evaporation of the

solvent over several days to weeks allows for the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement

The crystallographic data are collected using a single-crystal X-ray diffractometer. The general

workflow for data collection and structure refinement is outlined below.
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X-ray Crystallography Workflow.

A suitable single crystal is mounted on the goniometer head of the diffractometer.[2][3][4] Data
is typically collected at a controlled temperature, often 100 K or 298 K, using MoKa radiation.[2]
[3][4][5] The collected diffraction data are then processed, and the structure is solved using
direct methods and refined by full-matrix least-squares on F2.[2][3][4]

Conclusion
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This technical guide has provided a summary of the crystal structure analysis of a methyl
carbazole-3-carboxylate derivative, serving as a valuable reference for the parent compound.
The provided tables of crystallographic data and molecular geometry, along with the detailed
experimental protocols and workflow diagrams, offer a comprehensive overview for
researchers in the fields of chemistry and drug development. The methodologies described are
standard practices in small molecule crystallography and can be adapted for the study of other
carbazole-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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